molecular formula C7H4Br2F2 B13150488 1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene

1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene

Cat. No.: B13150488
M. Wt: 285.91 g/mol
InChI Key: PTFPAWSBOKQNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at the 1- and 2-positions, a fluorine atom at the 3-position, and a fluoromethyl group (–CH₂F) at the 6-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The compound’s reactivity is influenced by the electron-withdrawing effects of halogens and the steric bulk of the fluoromethyl group, which may enhance its interaction with biological targets or catalytic systems.

Properties

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

2,3-dibromo-1-fluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Br2F2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,3H2

InChI Key

PTFPAWSBOKQNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)Br)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method includes the bromination of 3-fluoro-6-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the reactivity and binding affinity of the compound towards specific enzymes or receptors. The pathways involved may include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural similarities with halogenated benzene derivatives and fluoromethyl-substituted aromatics. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Bioactivity (LC₅₀, mg/L) Mutagenicity Risk Reference
1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene Br (1,2), F (3), –CH₂F (6) ~265.9 Not reported Unknown N/A
Avermectin (control) Macrocyclic lactone ~873.1 29.6 (Mythimna separata) Low
Chlorpyrifos Organophosphate ~350.6 250 mg/L (87% efficacy) High
DBCP (dibromochloropropane) Br, Cl, propane backbone ~236.3 N/A High*

Notes:

  • Avermectin and Oxadiazole Derivatives : Fluoromethyl pyridine derivatives (e.g., compounds E18 and E27 in ) exhibit LC₅₀ values of 30–40 mg/L against Mythimna separata, comparable to avermectin (29.6 mg/L) . The electron-withdrawing halogens and fluoromethyl group in this compound may similarly enhance bioactivity by stabilizing charge interactions in target enzymes.
  • DBCP: Unlike this compound, DBCP is a brominated aliphatic compound. Technical-grade DBCP showed high mutagenicity due to epichlorohydrin contamination, whereas purified DBCP was non-mutagenic without metabolic activation . This underscores the importance of purity in halogenated compounds, as contaminants may dominate toxicological profiles.

Notes

Handling and Storage : Due to the presence of bromine and fluorine, this compound may pose inhalation and dermal hazards. Storage under inert atmospheres is recommended to prevent degradation.

Purity Considerations : Contaminants (e.g., unreacted starting materials or byproducts) could significantly alter bioactivity or toxicity, as seen in DBCP studies .

Research Gaps : Empirical data on the compound’s insecticidal efficacy, metabolic pathways, and environmental persistence are needed to validate theoretical comparisons.

Biological Activity

1,2-Dibromo-3-fluoro-6-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes two bromine atoms and one fluorine atom attached to a benzene ring. The compound can be synthesized through various methods, including halogenation reactions and Suzuki coupling techniques. These synthetic pathways are critical for producing derivatives that may exhibit enhanced biological properties.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

  • Mechanism : The compound exhibits antibacterial properties through disruption of bacterial cell membranes and interference with metabolic processes.
  • Case Studies :
    • A study indicated that derivatives of dibromofluorobenzene showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.625 mg/mL to 1.25 mg/mL .
    • Another research highlighted the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis, achieving an MIC of 6.25 µg/mL .

Antifungal Activity

The compound also demonstrates antifungal properties:

  • Mechanism : Similar to its antibacterial effects, the antifungal activity is attributed to membrane disruption and inhibition of ergosterol biosynthesis.
  • Findings : It has shown significant activity against Candida albicans, with an MIC of 0.156 mg/mL .

Anticancer Activity

  • Mechanism : The anticancer effects are primarily due to apoptosis induction and cell cycle arrest.
  • Case Studies :
    • In vitro studies revealed that the compound induces apoptosis in various cancer cell lines through upregulation of p21, leading to G2/M phase cell cycle arrest .
    • Another investigation found that certain derivatives exhibited high selectivity indices (SI > 10) against cancer cells while sparing normal cells .

Data Summary

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organism/Cell LineMIC/EC50/IC50Reference
AntibacterialStaphylococcus aureus1.25 mg/mL
Bacillus subtilis1.25 mg/mL
Mycobacterium tuberculosis6.25 µg/mL
AntifungalCandida albicans0.156 mg/mL
AnticancerVarious human cancer cell linesEC50 values vary

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2-dibromo-3-fluoro-6-(fluoromethyl)benzene, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis typically involves sequential halogenation and fluorination steps. For example:
  • Bromination : Electrophilic bromination of fluorinated benzene derivatives (e.g., 3-fluoro-6-(fluoromethyl)benzene) using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperature (40–60°C) .
  • Fluorination : Direct fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) to introduce the fluoromethyl group .
  • Regioselectivity : Use steric/electronic directing groups (e.g., meta-directing fluorine) to guide bromine placement. Computational modeling (DFT) can predict substitution patterns .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) or GC-MS for volatile derivatives .
  • Spectroscopy :
  • ¹⁹F NMR : To confirm fluorine environments (δ -110 to -160 ppm for aromatic F; δ -180 to -220 ppm for CF₃/fluoromethyl groups) .
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from bromine and fluorine substituents .
  • Elemental Analysis : Validate stoichiometry (C, H, Br, F) with combustion analysis .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations due to volatile bromine/byproducts .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Spill Management : Neutralize bromine residues with sodium thiosulfate solution and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, higher Br₂ concentrations may favor dibromination but risk overhalogenation .
  • Byproduct Analysis : Use LC-MS or MALDI-TOF to identify side products (e.g., tribrominated isomers or defluorinated intermediates) .
  • Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Design : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to sterically hinder undesired coupling sites .
  • Directing Groups : Introduce temporary substituents (e.g., -SiMe₃) to block reactive positions, followed by post-coupling removal .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for meta-selective coupling .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound’s reactivity?

  • Methodological Answer :
  • Synthesis of Deuterated Analogs : Replace fluoromethyl (-CH₂F) with -CD₂F via deuterated reagents (e.g., D₂O in fluorination steps) .
  • Tracing Reaction Pathways : Use ²H NMR or mass spectrometry to track deuterium retention in products, revealing H/D exchange mechanisms or cleavage pathways .

Q. What computational tools are effective for predicting the compound’s stability under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Simulate bond dissociation energies (BDEs) for C-Br and C-F bonds to assess thermal/photo stability .
  • MD Simulations : Model solvation effects in common solvents (e.g., DCM, THF) to predict aggregation or decomposition trends .

Cross-Disciplinary Applications

Q. How does this compound serve as a precursor in pharmaceutical or materials science research?

  • Methodological Answer :
  • Pharmaceuticals : Fluorine/bromine groups enhance bioavailability and binding affinity. For example, fluorinated glucocorticoids (e.g., fluticasone derivatives) use similar scaffolds .
  • Materials Science : Bromine acts as a leaving group in polymer cross-linking; fluoromethyl groups improve thermal/chemical resistance in coatings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.